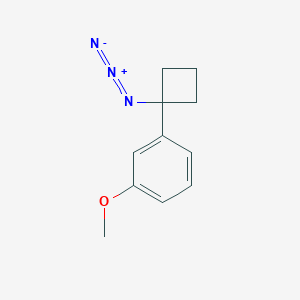

1-(1-Azidocyclobutyl)-3-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Azidocyclobutyl)-3-methoxybenzene, also known as ACMB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ACMB is a versatile molecule that can be used in various research fields, including organic chemistry, materials science, and biology.

Scientific Research Applications

- 1-(1-Azidocyclobutyl)-3-methoxybenzene can serve as a valuable tool for chemical biology studies. Researchers use it as a photoaffinity probe to identify and characterize protein targets. By incorporating this compound into a ligand, they can selectively label proteins of interest upon UV irradiation. Subsequent mass spectrometry analysis reveals the interacting proteins, aiding in drug discovery and understanding cellular pathways .

- The azide group in 1-(1-Azidocyclobutyl)-3-methoxybenzene participates in photochemical reactions. Upon UV exposure, the azide undergoes a [2+3] cycloaddition with alkynes, forming triazoles. This click chemistry reaction is widely used for bioconjugation, drug delivery, and material science applications. Researchers can functionalize biomolecules or surfaces by attaching them to the triazole moiety .

- 1-(1-Azidocyclobutyl)-3-methoxybenzene serves as a versatile building block in organic synthesis. Chemists exploit its azide functionality to introduce cyclobutyl rings into complex molecules. For instance, it participates in intramolecular cyclization reactions, leading to fused heterocycles or bridged ring systems. These synthetic routes enable the creation of novel compounds with diverse pharmacological properties .

- Researchers investigate light-responsive molecules for precise spatiotemporal control of drug action. 1-(1-Azidocyclobutyl)-3-methoxybenzene can be incorporated into prodrugs or drug conjugates. Upon UV illumination, the azide group triggers drug release or alters its activity. This approach minimizes off-target effects and allows noninvasive drug activation in specific tissues .

- The azide functionality in 1-(1-Azidocyclobutyl)-3-methoxybenzene finds applications in modifying surfaces and materials. Researchers functionalize polymers, nanoparticles, or solid supports by grafting this compound. The resulting azide-modified materials can then participate in click reactions with other molecules, enabling tailored surface properties or bioconjugation .

- 1-(1-Azidocyclobutyl)-3-methoxybenzene acts as a photolabile protecting group. Chemists use it to shield functional groups during synthesis or bioconjugation. Upon UV exposure, the azide group cleaves, releasing the protected moiety. This strategy allows controlled activation of specific functional groups in a molecule .

Chemical Biology and Target Identification

Photochemical Reactions and Click Chemistry

Synthetic Organic Chemistry

Photopharmacology and Light-Controlled Drugs

Materials Science and Surface Modification

Photolabile Protecting Groups

properties

IUPAC Name |

1-(1-azidocyclobutyl)-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-10-5-2-4-9(8-10)11(13-14-12)6-3-7-11/h2,4-5,8H,3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKZYDBGLVEFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Azidocyclobutyl)-3-methoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2812280.png)

![N-(3-acetylphenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2812281.png)